molecular formula C23H23NO5 B4786869 ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B4786869
M. Wt: 393.4 g/mol
InChI Key: DYAYBPQZKFZOKL-UYRXBGFRSA-N
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Description

Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate aldehydes and ketones with pyrrole derivatives under controlled conditions. Common reagents include:

  • Aldehydes: 2,4-dimethoxybenzaldehyde
  • Ketones: Acetophenone derivatives
  • Catalysts: Acid or base catalysts to facilitate the condensation reaction

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes:

  • Use of continuous flow reactors for better control over reaction conditions
  • Optimization of catalyst concentrations and reaction times to maximize yield

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like KMnO₄ or CrO₃.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like NaBH₄ or LiAlH₄.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or pyrrole moiety.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: NaBH₄ in methanol or ethanol

    Substitution: Halogenation using Br₂ or Cl₂ in the presence of a catalyst

Major Products

  • Oxidation products: Carboxylic acids, ketones
  • Reduction products: Alcohols
  • Substitution products: Halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4Z)-4-(benzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl (4Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the presence of two methoxy groups on the benzylidene moiety, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl (4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-5-29-23(26)21-15(2)24(17-9-7-6-8-10-17)22(25)19(21)13-16-11-12-18(27-3)14-20(16)28-4/h6-14H,5H2,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAYBPQZKFZOKL-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl (4Z)-4-(2,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

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